
Avenciguat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avenciguat, also known by its development name BI 685509, is a soluble guanylate cyclase activator developed by Boehringer Ingelheim. It is primarily investigated for its potential therapeutic effects in treating kidney disease, cirrhosis, and other conditions related to impaired nitric oxide signaling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Avenciguat involves multiple steps, starting from the preparation of key intermediates. The process includes the formation of pyrazole and pyridine derivatives, followed by their coupling and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, where halogen atoms or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include hydroxide ions, amines, and thiols, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Chronic Kidney Disease (CKD)
Avenciguat has been investigated for its efficacy in reducing albuminuria in patients with CKD. A pooled analysis from two randomized controlled trials demonstrated that this compound significantly lowered urine albumin-creatinine ratio (UACR) in patients with CKD, both with and without type 2 diabetes mellitus. The results showed a placebo-corrected geometric mean change in UACR ranging from -15.5% to -21.5% across different doses of this compound .
Key Findings:
- Study Design: Two randomized, double-blind, placebo-controlled trials.
- Population: Adults with CKD (eGFR ≥20 and <90 ml/min per 1.73 m²).
- Results: Significant reduction in UACR at week 20.
- Safety Profile: Well tolerated with low incidence of adverse events.
Systemic Sclerosis
This compound is currently being evaluated in the VITALISScE™ study, which focuses on patients with active systemic sclerosis. The trial aims to assess the drug's efficacy in improving lung function and reducing skin fibrosis over a 48-week period . Preliminary preclinical studies have shown that this compound reduces bleomycin-induced fibrosis in mouse models, indicating its potential to modify the disease's progression .
Key Findings:
- Study Design: Ongoing multicenter Phase II clinical trial.
- Endpoints: Rate of decline in forced vital capacity, modified Rodnan skin score, and quality of life assessments.
- Results: Early indications suggest potential benefits in reducing fibrosis and improving patient outcomes.
Preclinical Studies
Preclinical studies have demonstrated that this compound effectively reduces proteinuria and glomerular sclerosis in animal models of CKD. In a rat model of unilateral ureteral obstruction, this compound administration resulted in decreased tubulointerstitial fibrosis . These findings support its use as a therapeutic agent for chronic kidney disease.
Summary of Research Findings
Application | Study Type | Key Results | Safety Profile |
---|---|---|---|
Chronic Kidney Disease | Randomized Controlled Trials | Significant reduction in UACR (-15.5% to -21.5%) | Well tolerated; low adverse events |
Systemic Sclerosis | Ongoing Phase II Trial | Potential reduction in lung fibrosis; improving quality of life | Under evaluation |
作用機序
Avenciguat exerts its effects by activating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to increased levels of cyclic guanosine monophosphate, which in turn activates downstream signaling pathways involved in vasodilation, inhibition of smooth muscle cell proliferation, and reduction of platelet aggregation . The molecular targets include soluble guanylate cyclase itself and various cyclic guanosine monophosphate-dependent protein kinases and ion channels.
類似化合物との比較
Vericiguat: Another soluble guanylate cyclase stimulator used in the management of heart failure.
Riociguat: A soluble guanylate cyclase stimulator approved for the treatment of pulmonary hypertension.
Comparison: Avenciguat is unique in its specific application for kidney disease and cirrhosis, whereas vericiguat and riociguat are primarily used for cardiovascular conditions. Additionally, this compound’s molecular structure and pharmacokinetic properties may offer distinct advantages in terms of bioavailability and target specificity .
生物活性
Avenciguat (BI 685509) is a novel, potent soluble guanylate cyclase (sGC) activator under investigation for its therapeutic potential in various conditions, particularly chronic kidney disease (CKD) and systemic sclerosis (SSc). This article provides a comprehensive overview of the biological activity of this compound, drawing from recent clinical trials and preclinical studies.
This compound enhances the signaling pathway of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vascular homeostasis and endothelial function. Unlike traditional sGC activators that rely on nitric oxide (NO), this compound can activate sGC independently of NO, making it a unique candidate for treating conditions associated with endothelial dysfunction, such as CKD and SSc .
Chronic Kidney Disease (CKD)
Recent Phase II clinical trials have demonstrated that this compound significantly reduces albuminuria in patients with CKD, both with and without diabetes. The trials involved 500 participants who were randomized to receive either this compound at doses of 1 mg, 2 mg, or 3 mg three times daily (TID), or placebo for 20 weeks. Key findings from these trials are summarized in Table 1.
Dose (mg TID) | Change in UACR (10-hour urine) | Placebo-Corrected Change (%) | Adverse Events |
---|---|---|---|
1 | -15.5% | -15.5% (−26.4 to −3.0) | 4% |
2 | -13.2% | -13.2% (−24.6 to −0.1) | 9% |
3 | -21.5% | -21.5% (−31.7 to −9.8) | 9% |
Key Observations:
- The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR) from baseline to week 20.
- All doses of this compound resulted in significant reductions in UACR compared to placebo, indicating its efficacy in lowering albuminuria.
- Adverse events were generally mild and comparable to placebo, with hypotension noted as a significant concern .
Systemic Sclerosis (SSc)
The VITALISScE™ study is currently assessing the efficacy of this compound in patients with active SSc at risk of progression. The study focuses on multiple endpoints including lung function, skin thickness, and overall quality of life over a period of 48 weeks . Preclinical data suggest that this compound may also reduce fibrosis and inflammatory markers associated with SSc, thus offering potential disease-modifying effects .
Preclinical Studies
Preclinical studies have shown that this compound significantly reduces bleomycin-induced skin and lung fibrosis in mouse models, highlighting its potential role in modulating fibrotic processes associated with systemic sclerosis . Additionally, it has been observed to lower levels of cytokines and chemokines linked to immune dysregulation and microvasculopathy.
Safety Profile
This compound has demonstrated an acceptable safety profile across various studies. The most common adverse events reported include infections, vascular disorders, and gastrointestinal issues. Serious adverse events were rare, occurring at rates similar to placebo groups . Hypotension was noted more frequently among patients receiving this compound compared to those on placebo, leading to some discontinuations due to this specific adverse effect .
特性
CAS番号 |
1579514-06-9 |
---|---|
分子式 |
C34H38N4O5 |
分子量 |
582.7 g/mol |
IUPAC名 |
5-ethoxy-1-[6-[3-methyl-2-[[5-methyl-2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-6-yl]methoxy]phenyl]pyridin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C34H38N4O5/c1-4-42-33-29(34(39)40)19-35-38(33)31-10-6-9-30(36-31)28-8-5-7-22(2)32(28)43-21-25-12-11-24-20-37(16-13-27(24)23(25)3)26-14-17-41-18-15-26/h5-12,19,26H,4,13-18,20-21H2,1-3H3,(H,39,40) |
InChIキー |
KWNFFNFBUMFTHK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=NN1C2=CC=CC(=N2)C3=CC=CC(=C3OCC4=C(C5=C(CN(CC5)C6CCOCC6)C=C4)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。